Technical Monograph: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine
Technical Monograph: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine
Part 1: Executive Technical Summary
In the landscape of forensic chemistry and drug development, the precise characterization of regioisomers is paramount.[1] 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (CAS 110931-73-2) represents a critical structural isomer of the widely monitored precursor N-methyl-3,4-methylenedioxybenzylamine (the 5-yl isomer).[1]
While the 5-yl isomer is a direct precursor to MDMA (3,4-methylenedioxy-N-methylamphetamine), the 4-yl isomer discussed here features the dioxole ring fused at the 2,3-position relative to the side chain.[1] This "ortho" substitution pattern significantly alters its pharmacological binding profile and metabolic trajectory.[1] Consequently, this compound serves two primary high-value functions:
-
Forensic Reference Standard: Essential for chromatographic resolution to prevent false-positive identification of controlled precursors.[1]
-
SAR Probe: A tool for investigating the steric constraints of serotonin transporter (SERT) binding pockets, often showing reduced potency compared to its 5-yl counterpart, thereby validating the "3,4-substitution rule" in empathogen SAR.[1]
Part 2: Chemical Identity & Physical Properties[1][2]
The distinction between the 4-yl and 5-yl isomers is subtle but chemically significant.[1] The 4-yl designation indicates the alkylamine chain is attached adjacent to the oxygenated bridge, creating steric crowding not present in the 5-yl isomer.[1]
| Property | Specification |
| IUPAC Name | N-methyl-1-(1,3-benzodioxol-4-yl)methanamine |
| Common Synonyms | N-methyl-2,3-methylenedioxybenzylamine; 4-MMDBA |
| CAS Number | 110931-73-2 (Specific to 4-yl isomer) |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | CNCC1=C2OCOC2=CC=C1 |
| InChI Key | JDBNFIJHTFUSGF-UHFFFAOYSA-N |
| Appearance | Pale yellow oil (free base) or white crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DCM; HCl salt soluble in water |
Critical Distinction: Do not confuse with CAS 15205-27-3 (N-methyl-3,4-methylenedioxybenzylamine), the 5-yl isomer used in MDMA synthesis.[1]
Part 3: Synthesis Protocol (Reductive Amination)
Methodology: The most robust synthetic route utilizes a reductive amination of 2,3-methylenedioxybenzaldehyde.[1] This approach is preferred over alkyl halide substitution due to higher atom economy and the avoidance of over-alkylation (quaternary salt formation).[1]
Reagents:
-
Precursor: 2,3-Methylenedioxybenzaldehyde (Benzo[d][1,3]dioxole-4-carbaldehyde).[1]
-
Amine Source: Methylamine (33% in EtOH or 40% aq).[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄).[1]
-
Solvent: Methanol (anhydrous preferred).
Step-by-Step Protocol:
-
Imine Formation (Schiff Base):
-
Charge a reaction vessel with 2,3-methylenedioxybenzaldehyde (1.0 eq) dissolved in Methanol (10 mL/g).
-
Process Control: Cool to 0°C to minimize side reactions.
-
Add Methylamine solution (1.5 eq) dropwise over 20 minutes.[1]
-
Allow the mixture to stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM).[1] Disappearance of aldehyde spot indicates conversion to the imine intermediate (N-(benzo[d]dioxol-4-ylmethylene)methanamine).[1]
-
-
Reduction:
-
Workup & Purification:
-
Quench reaction with dilute HCl (pH ~2) to destroy excess hydride and protonate the amine.[1]
-
Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted aldehyde).[1]
-
Basify aqueous layer with NaOH (pH >12).[1]
-
Extract the free base into DCM (3x).[1]
-
Dry organic phase over MgSO₄ and evaporate in vacuo.
-
Conversion to Salt: Dissolve oil in dry ether and bubble HCl gas to precipitate 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine HCl.
-
Synthesis Logic Diagram
Figure 1: Reductive amination pathway.[1] The formation of the imine intermediate is the rate-determining step for purity.[1]
Part 4: Analytical Validation & Forensic Discrimination[1]
The primary challenge is distinguishing this compound from its 5-yl isomer.[1] The following data points constitute a self-validating identification system.
1. Nuclear Magnetic Resonance (NMR)
The aromatic region is the "fingerprint" for regioisomer differentiation.[1]
-
4-yl Isomer (Target): The benzene ring has three adjacent protons (1,2,3-pattern).[1]
-
Signal: You will typically observe a triplet (for the middle proton) and two doublets (for the outer protons) in the aromatic region (~6.7–6.9 ppm).[1]
-
-
5-yl Isomer (Precursor/MDMA-like): The benzene ring has a 1,2,4-substitution pattern.[1]
-
Signal: Aromatic protons appear as a singlet (isolated), a doublet, and a doublet of doublets (ortho/meta coupling).[1]
-
2. Mass Spectrometry (GC-MS)
While the molecular ion (M+) is identical (m/z 165), fragmentation patterns differ due to the "ortho effect."[1]
-
Base Peak: m/z 44 (CH₂=NH⁺CH₃) is common to both.[1]
-
Differentiation: The loss of the methylamine radical leads to the tropylium ion analogue.[1] The 4-yl isomer often shows a distinct intensity ratio for the m/z 135 (methylenedioxybenzyl cation) fragment due to the proximity of the dioxole oxygen to the benzylic carbon, which can facilitate specific rearrangements not possible in the 5-yl isomer.
Forensic Logic Workflow
Figure 2: Analytical decision tree for distinguishing the 4-yl isomer from the controlled 5-yl precursor.
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use a fume hood.[1] Amines are basic and can cause chemical burns.[1]
-
Storage: Hygroscopic as the HCl salt. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).[1]
-
Legal Status: While often not explicitly scheduled in many jurisdictions (unlike the 5-yl isomer which is a Table I precursor in some regions), it may be treated as a "controlled substance analogue" depending on local laws (e.g., US Federal Analogue Act) due to its structural similarity to MDA/MDMA precursors.[1]
References
-
PubChem. (n.d.).[1][2][3] 1-(1,3-Benzodioxol-4-yl)-N-methylmethanamine (Compound).[1][4][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
ChemSrc. (n.d.). CAS 110931-73-2 Entry and Spectral Data. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine | C10H13NO2 | CID 584596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1,3-benzodioxol-5-yl)-~{N}-[[(2~{R})-oxolan-2-yl]methyl]methanamine | C13H17NO3 | CID 795891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 110931-73-2|1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 5. 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine Supplier & Distributor of CAS# 15159-44-9 [processpointchem.com]
- 6. echemi.com [echemi.com]
- 7. CAS#:110931-73-2 | 1-(BENZO[D][1,3]DIOXOL-4-YL)-N-METHYLMETHANAMINE | Chemsrc [chemsrc.com]
